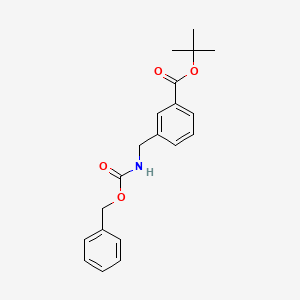![molecular formula C15H17N3O5S B2578008 Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate CAS No. 899732-53-7](/img/structure/B2578008.png)
Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been studied due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of novel pyrimidine derivatives, including 2,4,6-trisubstituted pyrimidines, which are obtained through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea. These derivatives have potential applications in medicinal chemistry due to their diverse biological activities. The study by Arutyunyan (2013) demonstrates this synthetic application in the context of organic chemistry and drug discovery (Arutyunyan, 2013).
Nonlinear Optical Materials
The compound's derivatives also find use in the synthesis of nonlinear optical materials. Dhandapani et al. (2017) focused on the structural evaluation and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential in materials science for optical applications (Dhandapani et al., 2017).
Antibacterial Agents
Furthermore, derivatives of this compound have been explored for their antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety from a precursor related to the compound , demonstrating significant antibacterial activity. This underscores the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antifolate Agents
Antifolate activity is another significant area of application. Compounds synthesized from ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate derivatives have been evaluated as dihydrofolate reductase inhibitors, showing promise as antitumor agents. The work by Gangjee et al. (2007) exemplifies this application in the development of classical and nonclassical antifolates for cancer treatment (Gangjee et al., 2007).
Synthetic Organic Chemistry
In synthetic organic chemistry, the versatility of this compound is showcased through its use in generating a wide array of heterocyclic structures, demonstrating its utility as a precursor in the synthesis of diverse organic molecules. This aspect is illustrated in the study by Honey, Pasceri, Lewis, and Moody (2012), where ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is utilized to synthesize various trifluoromethyl heterocycles, showcasing the compound's role in facilitating the synthesis of compounds with potential pharmaceutical applications (Honey, Pasceri, Lewis, & Moody, 2012).
Propriétés
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-4-23-11(20)7-9(19)8-24-10-5-6-16-13-12(10)14(21)18(3)15(22)17(13)2/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUYVXDSTYNEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)


![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)

![N-{[4-(4-bromophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2577942.png)

![2-[(1E)-1-[(4-acetylphenyl)imino]ethyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2577947.png)
